Fmoc-Phg-OH (CAS 102410-65-1), or Fmoc-L-phenylglycine, is an enantiopure, sterically hindered unnatural alpha-amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Unlike standard proteinogenic amino acids, phenylglycine features a bulky phenyl ring attached directly to the alpha-carbon. This unique structural topology introduces severe conformational constraints into peptide backbones, restricting phi and psi dihedral angles. In procurement and drug design, Fmoc-Phg-OH is prioritized as a critical building block for synthesizing proteolytically stable peptidomimetics, target-specific constrained therapeutics, and rigid supramolecular nanomaterials where standard flexible amino acids fail to maintain the required bioactive architecture [1].
Generic substitution of Fmoc-Phg-OH with its closest natural analog, Fmoc-Phe-OH (Fmoc-phenylalanine), fundamentally alters the end product's physical and biological properties. Phenylalanine contains a methylene spacer that allows rotational flexibility, whereas phenylglycine's zero-carbon spacer enforces rigid backbone locking; substituting Phg with Phe results in the loss of target-binding conformation and decreased proteolytic stability [1]. Furthermore, substituting high-purity Fmoc-L-Phg-OH with cheaper racemic Fmoc-DL-Phg-OH is economically unviable for manufacturing. Racemic coupling generates a 1:1 mixture of diastereomeric peptides that are notoriously difficult to separate via preparative HPLC, leading to massive downstream purification costs and a >50% loss in target yield [2].
Unlike phenylalanine, which contains a flexible methylene spacer, phenylglycine attaches the bulky phenyl ring directly to the alpha-carbon. This zero-carbon distance imposes severe steric hindrance, restricting phi/psi dihedral angles and locking the peptide backbone into rigid conformations (such as beta-turns) [1]. Substituting Fmoc-Phg-OH with Fmoc-Phe-OH results in a loss of this rigidity, drastically altering self-assembly thermodynamics and reducing target binding affinity in constrained peptidomimetics [2].
| Evidence Dimension | Backbone flexibility and side-chain distance |
| Target Compound Data | Fmoc-Phg-OH (zero-carbon distance to phenyl ring, high steric restriction) |
| Comparator Or Baseline | Fmoc-Phe-OH (one-carbon distance, flexible rotation) |
| Quantified Difference | Elimination of the rotatable C-alpha to C-gamma bond, enforcing rigid secondary structures. |
| Conditions | Peptide structural analysis and supramolecular self-assembly assays. |
Buyers designing proteolytically stable, high-affinity therapeutics must procure Phg to lock bioactive conformations that flexible Phe cannot maintain.
Because the phenyl group of Fmoc-Phg-OH is directly on the alpha-carbon, the alpha-proton is highly acidic, making the oxazolone intermediate extremely prone to racemization during SPPS. Standard coupling with HATU/DIPEA can result in up to 49% D-isomer formation [1]. However, utilizing mild, neutral-to-weakly-basic coupling reagents like DEPBT/TMP or COMU/DMP ensures >97% retention of the L-configuration [2]. Procurement teams must pair this amino acid with the correct coupling reagents to maintain chiral integrity.
| Evidence Dimension | Retention of chiral configuration during coupling |
| Target Compound Data | >97% retention of L-configuration (using DEPBT/TMP or COMU/DMP) |
| Comparator Or Baseline | Up to 49% D-isomer formation (using standard HATU/DIPEA or microwave SPPS) |
| Quantified Difference | >46% absolute improvement in diastereomeric purity of the final peptide. |
| Conditions | Fmoc-SPPS coupling cycle for highly epimerization-prone alpha-phenylglycine. |
Procurement must co-source the correct coupling reagents (e.g., DEPBT) alongside Fmoc-Phg-OH to avoid catastrophic yield loss from oxazolone-mediated racemization.
While racemic Fmoc-DL-Phg-OH is cheaper upfront, its use in SPPS generates a 1:1 mixture of diastereomeric peptides. These diastereomers exhibit nearly identical physicochemical properties, making preparative HPLC separation extremely costly and low-yielding [1]. Procuring >98% ee Fmoc-L-Phg-OH guarantees a single major peptide product, preventing a >50% absolute loss in target peptide yield and eliminating the severe solvent and time costs associated with resolving L- vs D-Phg containing peptides [1].
| Evidence Dimension | Target peptide yield and purification efficiency |
| Target Compound Data | >98% ee Fmoc-L-Phg-OH yields a single major stereoisomer. |
| Comparator Or Baseline | Racemic Fmoc-DL-Phg-OH yields a 50/50 diastereomeric mixture. |
| Quantified Difference | >50% absolute loss in target peptide yield when using the racemic baseline, plus massive downstream purification costs. |
| Conditions | Process-scale peptide manufacturing and HPLC purification. |
The downstream cost of separating diastereomeric peptides far exceeds the upfront cost of the enantiopure building block, making >98% ee Fmoc-L-Phg-OH economically mandatory.
Fmoc-Phg-OH is the optimal choice for replacing natural amino acids to restrict backbone flexibility. This steric locking improves binding affinity to specific protein targets, such as the XIAP BIR3 domain, where flexible analogs like phenylalanine fail to maintain the required bioactive conformation [1].
By incorporating the sterically hindered phenylglycine residue, researchers can effectively block enzymatic cleavage sites. This application directly leverages the zero-carbon distance of the phenyl ring to increase the in vivo half-life of peptide drugs [2].
Fmoc-Phg-OH is utilized to drive highly ordered supramolecular assembly. The rigid phenylglycine core enables the formation of stable nanoribbons and hydrogels in environments where more flexible amino acids cannot sustain the necessary intermolecular pi-pi stacking and hydrogen bonding networks [3].